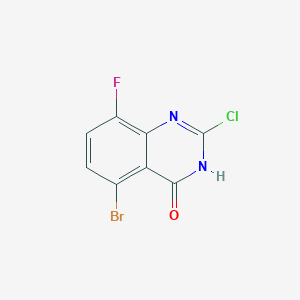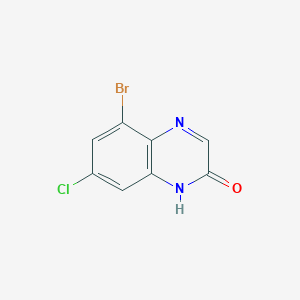
5-Bromo-7-chloro-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-chloro-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by the presence of bromine and chlorine substituents at the 5th and 7th positions, respectively, on the quinoxalinone ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-2(1H)-quinoxalinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and dihaloquinoxaline.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dimethyl sulfoxide.
Catalysts and Reagents: Common reagents include bromine and chlorine sources, along with catalysts like palladium or copper salts to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-7-chloro-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoxalinone ring can undergo oxidation to form quinoxaline-2,3-dione or reduction to form dihydroquinoxalinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinoxalinone derivatives, which can be further explored for their biological activities.
Aplicaciones Científicas De Investigación
5-Bromo-7-chloro-2(1H)-quinoxalinone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.
Industry: It is used in the development of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-chloro-2(1H)-quinoxalinone involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity.
Comparación Con Compuestos Similares
- 5-Bromo-7-chloro-1H-indazole
- 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole
Comparison:
- Structural Differences: While 5-Bromo-7-chloro-2(1H)-quinoxalinone has a quinoxalinone core, similar compounds like 5-Bromo-7-chloro-1H-indazole and 5-Bromo-7-chloro-2-phenyl-1H-benzo[d]imidazole have indazole and benzo[d]imidazole cores, respectively.
- Biological Activity: The presence of different core structures and substituents can lead to variations in biological activity and specificity towards different targets.
- Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C8H4BrClN2O |
|---|---|
Peso molecular |
259.49 g/mol |
Nombre IUPAC |
5-bromo-7-chloro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-1-4(10)2-6-8(5)11-3-7(13)12-6/h1-3H,(H,12,13) |
Clave InChI |
UCSBJEVQHJWSQU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=O)C=N2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


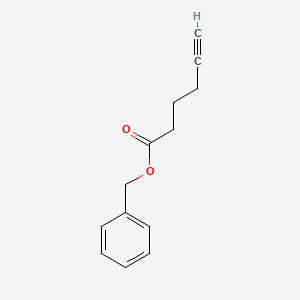
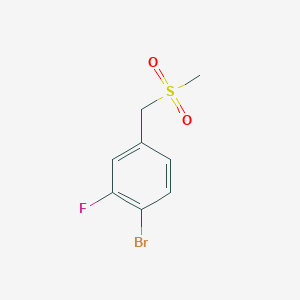

![[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)
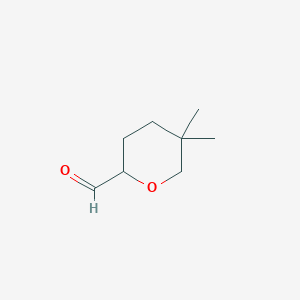
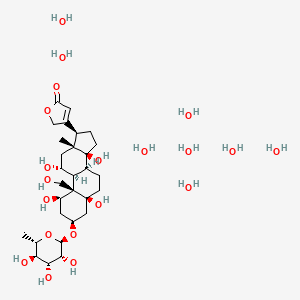
![Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B13916998.png)

![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)
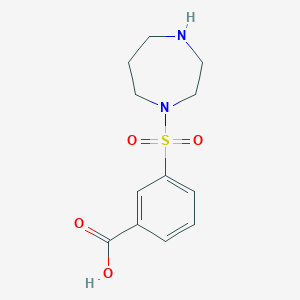
![N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide](/img/structure/B13917030.png)


